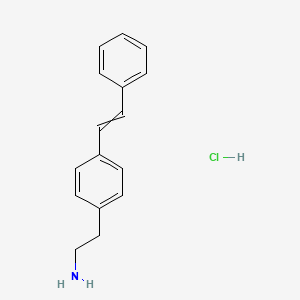
1-Bromononane-9,9,9-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromononane-9,9,9-d3 is a deuterated derivative of 1-Bromononane, where three hydrogen atoms at the terminal carbon are replaced by deuterium atoms. This compound is often used in research involving isotopic labeling, which helps in tracing chemical pathways and studying reaction mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromononane-9,9,9-d3 can be synthesized through the bromination of nonane-9,9,9-d3. The process typically involves the following steps:
Preparation of Nonane-9,9,9-d3: This can be achieved by the reduction of nonanoic acid-9,9,9-d3 using a deuterium source.
Bromination: The nonane-9,9,9-d3 is then subjected to bromination using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under UV light to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Nonane-9,9,9-d3: Using large-scale reduction methods.
Controlled Bromination: Ensuring high purity and yield through optimized reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromononane-9,9,9-d3 primarily undergoes substitution reactions due to the presence of the bromine atom. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions
Nucleophilic Substitution (SN2): Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium azide (NaN3). The reaction typically occurs in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Elimination (E2): Strong bases such as potassium tert-butoxide (t-BuOK) in solvents like dimethyl sulfoxide (DMSO) are used.
Major Products
Substitution Reactions: Depending on the nucleophile, products can include nonane-9,9,9-d3 derivatives such as nonane-9,9,9-d3-ol, nonane-9,9,9-d3-nitrile, and nonane-9,9,9-d3-amine.
Elimination Reactions: The major product is typically 1-nonene-9,9,9-d3.
Applications De Recherche Scientifique
1-Bromononane-9,9,9-d3 is used extensively in scientific research due to its isotopic labeling. Applications include:
Chemistry: Studying reaction mechanisms and pathways through isotopic tracing.
Biology: Investigating metabolic pathways and enzyme mechanisms.
Medicine: Developing deuterated drugs with improved pharmacokinetic properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromononane-9,9,9-d3 involves its ability to undergo nucleophilic substitution and elimination reactions. The bromine atom acts as a leaving group, allowing the compound to participate in various chemical transformations. The deuterium atoms provide stability and enable detailed mechanistic studies through isotopic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromononane: The non-deuterated version of 1-Bromononane-9,9,9-d3.
1-Bromooctane: A shorter chain analog.
1-Bromodecane: A longer chain analog.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it valuable for isotopic labeling studies. This isotopic substitution can significantly alter the compound’s physical and chemical properties, providing insights into reaction mechanisms and pathways that are not possible with non-deuterated analogs.
Propriétés
IUPAC Name |
1-bromo-1,1,2-trideuteriononane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Br/c1-2-3-4-5-6-7-8-9-10/h2-9H2,1H3/i8D,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMUQTNXKPEMLM-VWQYXNFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCCCCC)C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[10-(2,5-Dihydroxy-3,4-dimethylphenyl)decyl]triphenyl-phosphonium Bromide](/img/structure/B1142491.png)
![2-[5-methyl-6-[6-[4-(1H-pyrrole-2-carbonyl)-2,3,3a,4,5,7a-hexahydro-1H-inden-5-yl]hexa-3,5-dien-3-yl]oxan-2-yl]propanoic acid](/img/structure/B1142493.png)





